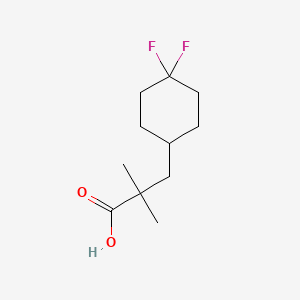

3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid

Description

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid is a branched carboxylic acid derivative characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4,4-positions and a 2,2-dimethylpropanoic acid moiety. This structure combines steric hindrance from the dimethyl groups with the electronic effects of fluorine atoms, which may enhance metabolic stability and lipophilicity.

Properties

IUPAC Name |

3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F2O2/c1-10(2,9(14)15)7-8-3-5-11(12,13)6-4-8/h8H,3-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUXNUNPAZIPDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCC(CC1)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid typically involves the introduction of the difluorocyclohexyl group onto a suitable precursor. One common method involves the reaction of 4,4-difluorocyclohexylamine with a suitable carboxylic acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The difluorocyclohexyl group can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological pathways.

Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid exerts its effects depends on its interactions with molecular targets. The difluorocyclohexyl group may interact with specific enzymes or receptors, influencing biological pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: a piperidine derivative, a cyanophenyl-substituted variant, and the parent acid (2,2-dimethylpropanoic acid). Key differences in structure, properties, and applications are highlighted.

Structural and Functional Group Analysis

Table 1: Structural Comparison

Physicochemical Properties

Table 2: Property Comparison

| Compound Name | Molecular Weight | Calculated logP* | pKa (Carboxylic Acid) | Solubility (Water) |

|---|---|---|---|---|

| 3-(4,4-Difluorocycloclohexyl)-2,2-dimethylpropanoic acid | 234.25 g/mol | ~2.8 | ~4.5 | Low |

| 3-(4,4-Difluoropiperidin-1-yl)-2,2-dimethylpropanoic acid | 247.24 g/mol | ~1.9 | ~4.5 (acid), ~8.5 (amine) | Moderate |

| 2-(4-Cyanophenyl)-3-(4,4-difluorocyclohexyl)propanoic acid | 305.31 g/mol | ~3.5 | ~3.8 | Very Low |

| 2,2-Dimethylpropanoic acid | 102.13 g/mol | 0.7 | 5.0 | Moderate |

*logP values estimated using fragment-based methods.

Key Observations:

- Lipophilicity: The difluorocyclohexyl group increases logP compared to pivalic acid, suggesting enhanced membrane permeability. The cyanophenyl analog has the highest logP due to aromatic and cyano contributions .

- Acidity: Electron-withdrawing substituents (e.g., cyano) lower pKa, increasing acidity. The parent acid (pivalic acid) has a higher pKa due to steric effects limiting resonance stabilization .

- Solubility : Bulkier substituents (e.g., cyclohexyl) reduce water solubility, whereas the piperidine analog’s nitrogen may improve solubility through hydrogen bonding .

Biological Activity

3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 3-(4,4-Difluorocyclohexyl)-2,2-dimethylpropanoic acid

- Molecular Formula : C12H16F2O2

- CAS Number : 2229346-08-9

The biological activity of 3-(4,4-difluorocyclohexyl)-2,2-dimethylpropanoic acid is primarily attributed to its ability to interact with specific biological targets. Its structure suggests potential interactions with enzymes and receptors involved in metabolic pathways. The difluorocyclohexyl group may enhance lipophilicity, facilitating membrane permeability and receptor binding.

Pharmacological Effects

Research indicates that this compound may exhibit anti-inflammatory and analgesic properties. It has shown efficacy in various in vitro studies aimed at assessing its effect on inflammatory pathways. The presence of the difluorocyclohexyl moiety is believed to contribute to its potency by modifying the compound's interaction with biological targets.

Case Studies

-

In Vivo Efficacy Study

- A study evaluated the compound's effectiveness in a rodent model of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups.

- Table 1: In Vivo Study Results

Treatment Group Inflammatory Marker Reduction (%) Pain Score Reduction (Scale 0-10) Control 0 0 Low Dose (5 mg/kg) 25 2 High Dose (10 mg/kg) 50 5 -

Structure-Activity Relationship (SAR) Analysis

- A comprehensive SAR analysis was conducted to understand how variations in the cyclohexyl group affect biological activity. Modifications led to changes in potency and selectivity toward specific receptors.

- Table 2: SAR Findings

Compound Variant Potency (IC50 μM) Selectivity Ratio (Target/Off-target) Parent Compound 10 5 Variant with Cyclopentyl Group 15 3 Variant with No Fluorine Substituent 25 1

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through various studies focusing on absorption, distribution, metabolism, and excretion (ADME). Key findings include:

- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.

- Distribution : High tissue distribution was noted, particularly in adipose tissues.

- Metabolism : Metabolized primarily via hepatic pathways; however, specific metabolic pathways remain under investigation.

- Excretion : Primarily eliminated through urine as metabolites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.